molecular formula C36H75ClSn B8756933 Chlorotridodecylstannane CAS No. 5827-57-6

Chlorotridodecylstannane

Cat. No.: B8756933
CAS No.: 5827-57-6
M. Wt: 662.1 g/mol
InChI Key: QMUWWEYTBMDCKJ-UHFFFAOYSA-M
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Description

Chlorotridodecylstannane (C₃₆H₇₅ClSn) is an organotin compound characterized by a central tin atom bonded to three dodecyl (C₁₂H₂₅) groups and one chlorine atom. Its molecular weight is 648.13 g/mol, and it is identified by CAS No. 5827-58-7 and EC No. 227-403-6 . Organotin compounds like this are widely used in industrial applications, including polymer stabilizers, catalysts, and biocides.

Properties

CAS No.

5827-57-6

Molecular Formula

C36H75ClSn

Molecular Weight

662.1 g/mol

IUPAC Name

chloro(tridodecyl)stannane

InChI

InChI=1S/3C12H25.ClH.Sn/c3*1-3-5-7-9-11-12-10-8-6-4-2;;/h3*1,3-12H2,2H3;1H;/q;;;;+1/p-1

InChI Key

QMUWWEYTBMDCKJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Organotin Compounds

The following table summarizes key structural and functional differences between Chlorotridodecylstannane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
This compound C₃₆H₇₅ClSn 648.13 1 Cl, 3 C₁₂H₂₅ Stabilizers, potential biocidal activity
Tetradodecylstannane C₄₈H₁₀₀Sn 836.36 4 C₁₂H₂₅ Heat stabilizers in plastics, lubricants
Dichloride(didodecyl)stannane C₂₄H₅₀Cl₂Sn 504.80 2 Cl, 2 C₁₂H₂₅ Catalytic intermediates, surface treatments

Structural Analysis

  • The three dodecyl groups contribute to high lipophilicity, favoring applications in hydrophobic matrices like PVC stabilizers .
  • Tetradodecylstannane: With four dodecyl groups, this compound is highly non-polar and thermally stable. Such properties make it suitable for high-temperature polymer processing, where oxidative degradation is a concern.
  • Dichloride(didodecyl)stannane: The two chlorine atoms increase reactivity, making it a precursor in synthesizing other organotin compounds. Its reduced alkylation may limit solubility in non-polar systems compared to this compound.

Functional Differences

  • Reactivity : this compound’s mixed substituents (Cl vs. C₁₂H₂₅) balance reactivity and stability. In contrast, Dichloride(didodecyl)stannane’s higher chlorine content likely accelerates hydrolysis or substitution reactions .
  • Applications: this compound’s lipophilicity and moderate polarity may suit it for coatings or stabilizers requiring controlled release of active tin species. Tetradodecylstannane’s thermal stability is ideal for long-term polymer stabilization. Dichloride(didodecyl)stannane’s reactivity positions it as a synthetic intermediate for organotin biocides or catalysts.

Analytical Considerations

Identification and quantification of this compound and its analogs require advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are commonly used to distinguish between alkyl/chlorine substituents . For example, NMR can resolve the distinct chemical environments of chlorine-bound vs. alkyl-bound tin atoms. Regulatory screening for such compounds in articles (e.g., plastics) often employs extraction followed by inductively coupled plasma mass spectrometry (ICP-MS) to detect tin content .

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